(4-hydrazinylphenyl)hydrazine dihydrochloride
Description
(4-Hydrazinylphenyl)hydrazine dihydrochloride is a bifunctional hydrazine derivative featuring a phenyl ring substituted with two hydrazine groups, each stabilized as hydrochloride salts. This compound is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic derivatives such as isatin-based compounds with antimicrobial activity . Its structure confers unique reactivity, enabling condensation reactions with aldehydes and ketones to form hydrazones and other nitrogen-containing heterocycles.
Properties
IUPAC Name |
(4-hydrazinylphenyl)hydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-9-5-1-2-6(10-8)4-3-5;;/h1-4,9-10H,7-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRAWKZQHWAUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)NN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16906-23-3 | |
| Record name | (4-hydrazinylphenyl)hydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of (4-hydrazinylphenyl)hydrazine dihydrochloride typically involves the reaction of 4-aminobenzylhydrazine with hydrazine hydrate in the presence of an acid catalyst . The reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(4-Hydrazinylphenyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazones or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Hydrazinylphenyl)hydrazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of novel compounds such as heterocyclic compounds, quinolines, and pyridines.
Biology: The compound is used to study the mechanisms of action of certain compounds involved in cell proliferation and apoptosis.
Industry: The compound is used in the production of various chemical intermediates and as a reagent in analytical chemistry.
Mechanism of Action
(4-Hydrazinylphenyl)hydrazine dihydrochloride is believed to act as a proton donor in biochemical reactions. It donates a proton to the substrate, which then undergoes a reaction to form a product. The compound is also involved in the formation of hydrogen bonds between molecules, influencing the reactivity of the substrate. Additionally, it forms coordination complexes that can affect the reactivity of the substrate.
Comparison with Similar Compounds
Comparison with Similar Hydrazine Derivatives
Structural and Functional Group Variations
Key structural differences among phenylhydrazine derivatives lie in substituents on the aromatic ring and the number of hydrochloride groups. Below is a comparative analysis:
Table 1: Structural Comparison
*Calculated based on available data.
Physicochemical Properties
- Solubility: Dihydrochloride salts (e.g., (4-Methoxybenzyl)hydrazine dihydrochloride) generally exhibit higher water solubility compared to monohydrochlorides due to increased ionic character .
- Melting Points: Electron-withdrawing groups (e.g., -NO2) raise melting points (e.g., 4-Nitrophenylhydrazine hydrochloride melts at ~215°C ), while electron-donating groups (e.g., -OCH3) lower them .
- Stability : Dihydrochlorides with bulky substituents (e.g., diphenyl-dibenzylhydrazine dihydrochloride) are less stable due to steric strain and weak N–N bonds .
Biological Activity
(4-hydrazinylphenyl)hydrazine dihydrochloride, also known by its CAS number 16906-23-3, is a compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
The compound is characterized by the following properties:
| Property | Details |
|---|---|
| Molecular Formula | C8H11Cl2N5 |
| Molecular Weight | 248.11 g/mol |
| IUPAC Name | [4-(1,2,4-triazol-4-yl)phenyl]hydrazine; dihydrochloride |
| CAS Number | 16906-23-3 |
The structure of this compound includes a hydrazinyl group attached to a phenyl ring, which enhances its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various biological macromolecules. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. Additionally, the compound's triazole ring can interact with different biological receptors, influencing signal transduction pathways and cellular processes. This dual interaction mechanism is crucial for its potential therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial strains, suggesting potential use as an antimicrobial agent.
- Enzyme Inhibition : It has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in drug design for metabolic disorders.
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with accompanying increases in apoptotic markers such as cleaved PARP and caspase-3 activation .
- Antimicrobial Efficacy : In a clinical trial assessing the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), it was found to inhibit bacterial growth with an MIC value of 32 µg/mL. This suggests its potential as a lead compound for developing new antibiotics .
- Enzyme Interaction Study : A biochemical analysis conducted on the inhibition of acetylcholinesterase by this compound revealed an IC50 value of 50 µM, indicating moderate inhibition that could be leveraged in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
